molecular formula C57H89N19O21S2 B148252 ブレオマイシンA5 CAS No. 11116-32-8

ブレオマイシンA5

カタログ番号 B148252
CAS番号: 11116-32-8
分子量: 1440.6 g/mol
InChIキー: QYOAUOAXCQAEMW-UTXKDXHTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Electronic Structure of Activated Bleomycin

Bleomycin A5 is a glycopeptide antibiotic with clinical applications in anticancer therapy. It is produced by the fungus Streptomyces verticillus and exhibits its highest activity when complexed with iron, specifically as a low-spin Fe(III) complex. The activated form of the drug, ABLM, is a ferric hydroperoxide complex that plays a crucial role in the reaction cycle leading to DNA radical formation and cleavage. Detailed spectroscopic and theoretical studies have provided insights into the electronic structure of both the ferric form of the drug and its activated form, contributing to our understanding of its mechanism of action .

Synthesis and Carbohydrate Moiety Role

The solid-phase synthesis of bleomycin A5 and its monosaccharide analogues has been explored to understand the role of the carbohydrate moiety in RNA cleavage. By incorporating different monosaccharides in place of the usual disaccharide, researchers have been able to study the impact of these modifications on the drug's ability to cleave RNA. This approach has not only advanced the mechanistic studies of bleomycin but also provided a more efficient method for synthesizing bleomycin A5 and its analogues .

Signal Transduction Pathways in Apoptosis Induction

Bleomycin A5's apoptotic effects on tumor cells have been linked to the modulation of signal transduction pathways. In an oral cancer cell line, bleomycin A5 treatment resulted in DNA fragmentation and nuclear changes indicative of apoptosis. This effect was associated with the activation of c-Jun N-terminal kinases (JNK) and the inhibition of extracellular signal-regulated kinases (ERK) activities. The study suggests that JNK plays a positive role in apoptosis, while ERK may protect against cell death. Furthermore, combining bleomycin A5 with a MEK inhibitor enhanced apoptosis, revealing potential therapeutic opportunities .

Mitochondrial Dynamics and Apoptosis

In the context of nasal polyps, bleomycin A5 has been shown to induce apoptosis in fibroblasts derived from nasal polyp tissue. The drug's effect on mitochondrial dynamics was studied, revealing that bleomycin A5 treatment led to mitochondrial-mediated apoptosis. Specifically, bleomycin A5 suppressed the activity of dynamin-related protein 1 (Drp1), which is involved in mitochondrial fission, suggesting a novel mechanism by which bleomycin A5 induces apoptosis .

DNA Target Cleavage

Bleomycin A5 has been coupled to oligonucleotides to achieve site-specific cleavage of DNA targets. This method involves the reaction of an amino group of bleomycin A5 with the 5'-phosphate group of oligonucleotides, resulting in the formation of bleomycin A5 oligonucleotide derivatives. These derivatives have been shown to cleave DNA in a site-specific manner, which is determined by the oligonucleotide part of the compound .

Inhibition of Lethality and Therapeutic Implications

The lethality of bleomycin A5 in mouse fibroblasts has been compared with other bleomycin derivatives. Bleomycin A5 was found to be the most toxic among the tested derivatives. Interestingly, the compound hirudonine was able to specifically inhibit the lethal effects of bleomycin A5 in mouse fibroblasts, suggesting a potential therapeutic approach to mitigate the drug's toxicity .

Solid-Phase Synthesis and DNA Relaxation

The solid-phase synthesis of deglycobleomycin A5 analogues has been achieved, leading to products that can relax supercoiled plasmid DNA similarly to natural bleomycin A5. This synthesis method represents an important step in the development of bleomycin analogues with potential therapeutic applications .

Uptake Mechanisms and Resistance

The human carnitine transporter SLC22A16 has been implicated in the uptake of bleomycin A5 and polyamines. Cells with high expression of this transporter are more sensitive to bleomycin A5, whereas cells with low or undetectable expression show resistance. This finding highlights the importance of drug uptake mechanisms in the efficacy of bleomycin A5 and suggests that modulating the expression of SLC22A16 could influence the drug's therapeutic effects .

Therapeutic Efficacy and Toxicity

The therapeutic efficacy of bleomycin, including bleomycin A5, is limited by the development of lung fibrosis. Understanding the mechanisms of DNA damage mediated by bleomycin and its cofactors is crucial for improving its therapeutic index. Research efforts are directed towards developing more potent and less toxic derivatives of bleomycin .

Antitumor Activity and DNA Interaction

A series of amino acid and peptide derivatives of bleomycin A5 have been synthesized, showing significant antitumor activities and enhanced DNA cleavage capabilities compared to bleomycin A5. These derivatives have also demonstrated improved DNA binding properties, which may contribute to their increased antitumor efficacy .

科学的研究の応用

がん治療

ブレオマイシンA5は、がん研究において抗腫瘍性糖タンパク質抗生物質として広く使用されています。 ブレオマイシン複合体の成分であり、細胞周期停止とアポトーシスを誘導する能力により、さまざまな種類のがんの治療に効果を発揮してきました .

DNA損傷誘導

この化合物は、DNAに結合して毒性のあるDNA損傷の形成を誘導する能力で知られており、抗腫瘍効果に不可欠です。 損傷は、フリーラジカル反応性複合体を介して形成されます .

細胞毒性経路解析

This compoundは、別の抗がん剤であるピンヤンマイシンと細胞毒性経路を共有しています。 研究により、両方の薬剤が細胞への侵入にトランスポーターまたはエンドサイトーシス受容体に依存しており、治療効果に不可欠であることが示されています .

老化誘導

研究によると、this compoundは老化を誘導することが示されています。老化は、老化や加齢関連疾患の発症に寄与する可能性のある、永続的な細胞周期停止の状態です .

DNA修復阻害

メカニズム研究により、this compoundは、相同組換え修復経路における重要なタンパク質であるRad51の転写阻害につながることが明らかになっています。 この阻害は、E2F1の枯渇に起因する可能性があり、DNA二重鎖切断修復と老化への薬物効果に寄与しています .

作用機序

Target of Action

Bleomycin A5, also known as Pingyangmycin, is a glycopeptide antibiotic that exhibits potent antitumor activity . The primary targets of Bleomycin A5 are guanosine-cytosine-rich portions of DNA . It binds to these regions via association of the “S” tripeptide and by partial intercalation of the bithiazole rings .

Mode of Action

It forms a complex with divalent metals like iron, which can produce highly reactive free radicals and Fe (III). These free radicals cause DNA single-strand breaks at 3’-4’ bonds in deoxyribose, yielding free base propenals, especially of thymine .

Biochemical Pathways

Bleomycin A5 affects several biochemical pathways. It has been shown to increase caspase-3 and p53 levels and inhibit telomerase activity, leading to apoptosis . It also induces DNA damage and senescence in alveolar epithelial cells (AECs), which is considered a key factor in the development of lung pathology .

Pharmacokinetics

Bleomycin A5, being a hydrophilic molecule, depends on transporters or endocytosis receptors to get inside cells . In humans, it is rapidly eliminated primarily by renal excretion, accounting for approximately half of a dose . In patients with renal compromise or extensive prior cisplatin therapy, the drug half-life can extend from 2 to 4 hours up to 21 hours . Thus, dose adjustments are needed when creatinine clearance is less than or equal to 3N mL/min .

Result of Action

The anticancer activities of Bleomycin A5 rely on their abilities to produce DNA breaks, thus leading to cell death . It has been shown to induce dose- and time-dependent accumulation of senescence hallmarks and DNA lesions in AECs . These effects are probably due to the inhibition of Rad51 expression, consequently suppressing homologous recombination (HR) repair .

Action Environment

The efficacy and stability of Bleomycin A5 can be influenced by various environmental factors. For instance, different cellular uptake, DNA repair rate, and/or increased drug detoxification might be some of the reasons for the varying half maximal inhibitory concentration (IC 50) of Bleomycin A5 in different cancer cell lines . Moreover, glycosaminoglycans might be involved in the cellular uptake of Bleomycin A5 .

Safety and Hazards

Bleomycin A5 is a flammable material and can cause irritation to skin, eye, and the respiratory system . Harmful products of combustion are CO, CO2 and so on . Contact with strong oxidants can cause it to burn .

将来の方向性

Bleomycin is used widely for the treatment of VMs and microcystic lesions too. It inhibits DNA synthesis and has a non-specific inflammatory reaction on the endothelial cells . Adverse effects of bleomycin are minimal and transient, mostly being localized pain and swelling .

特性

IUPAC Name

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H89N19O21S2/c1-22-35(73-48(76-46(22)61)27(14-33(60)80)68-15-26(59)47(62)86)52(90)75-37(43(28-16-65-21-69-28)95-56-45(41(84)39(82)31(17-77)94-56)96-55-42(85)44(97-57(63)92)40(83)32(18-78)93-55)53(91)70-24(3)38(81)23(2)49(87)74-36(25(4)79)51(89)67-13-8-34-71-30(20-98-34)54-72-29(19-99-54)50(88)66-12-7-11-64-10-6-5-9-58/h16,19-21,23-27,31-32,36-45,55-56,64,68,77-79,81-85H,5-15,17-18,58-59H2,1-4H3,(H2,60,80)(H2,62,86)(H2,63,92)(H,65,69)(H,66,88)(H,67,89)(H,70,91)(H,74,87)(H,75,90)(H2,61,73,76)/t23-,24+,25+,26-,27-,31-,32+,36-,37-,38-,39+,40+,41-,42-,43-,44-,45-,55+,56-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOAUOAXCQAEMW-UTXKDXHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H89N19O21S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

11116-32-8
Record name Bleomycinamide, N1-[3-[(4-aminobutyl)amino]propyl]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.221
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bleomycin A5
Reactant of Route 2
Bleomycin A5
Reactant of Route 3
Bleomycin A5
Reactant of Route 4
Bleomycin A5
Reactant of Route 5
Bleomycin A5
Reactant of Route 6
Reactant of Route 6
Bleomycin A5

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。